POT-4 Exhibits >250-Fold Enhanced Inhibitory Potency Versus Parent Compstatin in Complement Activation Assays
POT-4 (compstatin analog 4(1MeW)) demonstrates an IC50 of 0.205 µM (205 nM) in complement inhibition ELISA assays, representing a ~267-fold increase in potency compared to the parent compstatin peptide [1]. This potency enhancement is directly attributable to the 1-methyltryptophan substitution at position 4, which was identified through systematic structure-activity relationship (SAR) studies of tryptophan analogs at positions 4 and 7 [2]. The parent compstatin exhibits IC50 values of 63 µM and 12 µM for classical and alternative pathway inhibition, respectively [3].
| Evidence Dimension | Complement inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.205 µM (205 nM) |
| Comparator Or Baseline | Parent compstatin: 12 µM (alternative pathway) to 63 µM (classical pathway) |
| Quantified Difference | ~267-fold increase in potency versus parent compstatin |
| Conditions | Complement inhibition ELISA assay; peptides containing 1-methyltryptophan at position 4 |
Why This Matters
This >250-fold potency differential means that POT-4 achieves equivalent complement inhibition at sub-µM concentrations where compstatin would be ineffective, enabling more physiologically relevant dosing in in vitro assays and reducing peptide consumption per experiment.
- [1] Katragadda, M., Magotti, P., Sfyroera, G., & Lambris, J. D. (2006). Hydrophobic effect and hydrogen bonds account for the improved activity of a complement inhibitor, compstatin. Journal of Medicinal Chemistry, 49(15), 4616-4622. IC50 = 0.205 µM for 1-methyltryptophan-containing analog. View Source
- [2] Qu, H., Magotti, P., Ricklin, D., et al. (2011). Novel analogues of the therapeutic complement inhibitor compstatin with significantly improved affinity and potency. Molecular Immunology, 48(4), 481-489. View Source
- [3] Adooq Bioscience. (n.d.). Compstatin Datasheet (Catalog No. A22732). IC50 = 63 µM (classical), 12 µM (alternative). View Source
